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Introduction

The isolation of high-quality RNA is a critical prerequisite for a multitude of molecular biology
applications, including reverse transcription quantitative PCR (RT-qPCR), next-generation
sequencing (NGS), and in vitro translation. Lithium chloride (LiCl) precipitation is a widely
utilized method for the selective precipitation of RNA from aqueous solutions, effectively
separating it from DNA and other contaminants such as proteins and carbohydrates.[1][2][3]
This technique is particularly advantageous for purifying RNA from enzymatic reactions like in
vitro transcription and for removing inhibitors of downstream applications.[1][2]

The principle behind selective RNA precipitation with LiCl lies in the differential solubility of RNA
and DNA in high salt concentrations. While the precise mechanism is not fully elucidated, it is
understood that the interaction between the positively charged lithium ions and the negatively
charged phosphate backbone of RNA, combined with the specific hydration shell of RNA, leads
to its reduced solubility and subsequent precipitation. DNA, having a different structure (lacking
the 2'-hydroxyl group of ribose), remains soluble under the same conditions.[4]

Advantages of LiCl Precipitation

» Selectivity for RNA: LiCl precipitation offers a significant advantage by not efficiently
precipitating DNA, protein, or carbohydrates, leading to a purer RNA sample.[1][2][3][5]
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e Removal of Inhibitors: This method is effective in removing contaminants that can inhibit
downstream enzymatic reactions such as translation or cDNA synthesis.[1][2][3]

 Efficiency for Large RNAs: LiCl is particularly effective for precipitating larger RNA molecules
(=100 nucleotides).[5][6]

e Improved Accuracy in Quantification: RNA quantitation by UV spectroscopy is often more
accurate after LiCl precipitation because it efficiently removes unincorporated free
nucleotides that would otherwise contribute to the absorbance at 260 nm.[1]

Limitations

« Inefficiency for Small RNAs: LiCl is less effective at precipitating small RNA species such as
transfer RNA (tRNA) and microRNAs (miRNAS).[5][6][7]

o Potential for Inhibition: Residual chloride ions from LiCl can potentially inhibit downstream
applications like in vitro translation and reverse transcription if not thoroughly removed.[8][9]
However, a wash with 70% ethanol is typically sufficient to remove residual salt.[5][7]

Key Parameters Influencing Precipitation Efficiency

Several factors can influence the yield and purity of RNA precipitated with LiCI. A systematic
study has shown that the key variables are the concentration of LiCl, the concentration of RNA,
the incubation temperature and time, and the centrifugation time and speed.[1][2]

Experimental Protocols
Protocol 1: Standard LICIl Precipitation of RNA

This protocol is suitable for the general purification of RNA from enzymatic reactions or
agueous solutions.

Materials:
* RNA sample in an aqueous solution
e 8 M LiCl solution, nuclease-free

* Nuclease-free water
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e 70% ethanol (prepared with nuclease-free water), ice-cold
¢ Microcentrifuge

» Nuclease-free microcentrifuge tubes

Procedure:

o Adjust LiCl Concentration: In a nuclease-free microcentrifuge tube, add an equal volume of 8
M LiCl to your RNA solution to achieve a final concentration of 4 M. For example, to 100 pL
of RNA solution, add 100 pL of 8 M LiCl. Mix thoroughly by vortexing gently.

e |ncubation: Incubate the mixture at -20°C for at least 1 hour. For lower RNA concentrations,
an overnight incubation may improve recovery.[3][10]

o Centrifugation: Centrifuge the tube at high speed (e.g., 12,000 - 16,000 x g) in a pre-cooled
microcentrifuge at 4°C for 15-30 minutes to pellet the RNA.[1]

o Supernatant Removal: Carefully aspirate and discard the supernatant without disturbing the
RNA pellet. The pellet may be small and translucent.

o Ethanol Wash: Add 500 pL of ice-cold 70% ethanol to the tube. This step is crucial for
removing residual LiCl.

e Second Centrifugation: Centrifuge at high speed for 5-10 minutes at 4°C.

» Final Wash and Drying: Carefully remove the ethanol wash. Briefly spin the tube again and
remove any remaining liquid with a fine pipette tip. Air-dry the pellet for 5-10 minutes at room
temperature. Do not over-dry the pellet, as it can be difficult to resuspend.

e Resuspension: Resuspend the RNA pellet in a desired volume of nuclease-free water or a
suitable buffer (e.g., 10 mM Tris-HCI, pH 7.5).

Protocol 2: Combined LiCl and Isopropanol Precipitation

A combined approach using both LiCl and isopropanol has been shown to be effective,
especially for isolating RNA from complex samples like frozen tissues. This method can help to
eliminate the negative effects of high LiCl concentrations on downstream applications.[11]
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Materials:

RNA sample in an aqueous solution

e LiCl solution (e.g., 5 M)

* |sopropanol

» Nuclease-free water

e 70% ethanol (prepared with nuclease-free water), ice-cold
e Microcentrifuge

» Nuclease-free microcentrifuge tubes

Procedure:

e Precipitation Mix: Prepare a precipitation mixture to achieve a final concentration of 2.5 M
LiCl and 40% isopropanol in your RNA sample.[11] For example, for a 100 pL RNA sample,
you would add appropriate volumes of concentrated LiCl and isopropanol.

e |ncubation: Incubate the mixture as described in Protocol 1.

» Centrifugation and Washing: Follow the centrifugation, washing, and drying steps as outlined
in Protocol 1.

¢ Resuspension: Resuspend the RNA pellet in a suitable buffer.

Data Presentation
Table 1: Effect of LiCl Concentration on RNA Recovery
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LiCl Concentration (Final)

Relative RNA Recovery

Notes

0.5M

Effective Precipitation

Recovery was observed to be
similar across a range of
concentrations from 0.5 M to
2.5 M for a 300 base transcript.

[2]

10M

Effective Precipitation

Similar recovery to 0.5 M and
2.5M.[2]

25M

Commonly Recommended

This concentration is widely
used and recommended in

many protocols.[1][5]

40M

Effective Precipitation

Used in various protocols,
often by adding an equal
volume of 8 M LiCl.

ble 2: C : [ hod

Parameter LiCl Precipitation Ethanol Precipitation
High for RNA; does not
o efficiently precipitate DNA, Co-precipitates DNA and some
Selectivity

protein, or carbohydrates.[1][2]
[31[5]

salts.

Recovery of Full-Length

Transcripts

Preferentially recovers full-
length transcripts.[1]

Can precipitate a wider range

of fragment sizes.

Recovery of Small RNAs
(<100 nt)

Inefficient.[5][6][7]

More efficient.

Removal of Free Nucleotides

Highly effective.[1]

Less effective than LiCl.

Average Recovery (100-300

base transcripts)

~74%][1]

~859%[1]

Potential for Inhibition of

Downstream Applications

Residual chloride ions can be

inhibitory if not removed.[8][9]

Residual ethanol can be

inhibitory if not removed.
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Table 3: E | RNA Puritv after LiCl Precipitat

. . Expected Value for "Pure"
Purity Metric ) Notes

A lower ratio may indicate

A260/A280 Ratio ~2.0-2.1 _ T
protein contamination.[12][13]
A lower ratio can indicate

] contamination with

A260/A230 Ratio ~2.0-2.2 o )
guanidinium thiocyanate or
other organic compounds.[13]

Visualizations

Diagram 1: Experimental Workflow for Selective RNA
Precipitation with LiCl
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Start with RNA sample
in agueous solution

Add LiCl to final
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- J
Precipijtation
Incubate at -20°C
(=1 hour or overnight)
4 Isolation R
Centrifuge at high speed (4°C)
to pellet RNA
Carefully remove supernatant
(DNA remains in solution)
N\ /
4 Washing and Resuspension

Wash pellet with

ice-cold 70% ethanol

Centrifuge again

Air-dry the pellet

Resuspend RNA in
nuclease-free water/buffer

Pure RNA ready for
downstream applications

Click to download full resolution via product page

Caption: Workflow of selective RNA precipitation using LiCl.
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Diagram 2: Rationale for Selective RNA Precipitation by
LiCl

Initial Solution

Aqueous solution containing:
- RNA
- DNA
- Proteins
- Other Solutes

Addition of high
concentration of LiCl

Alective Interaction \Remains Soluble

Pifferential Solubility

RNA precipitates due to

reduced solubility DNA remains in solution

Seéparation

Centrifugation

Final Products

Pellet: Supernatant:

Pure RNA DNA, Proteins, etc.
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Caption: Logic of selective RNA precipitation with LiCl.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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